N-(4-Fluorophenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide
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Overview
Description
N-(4-Fluorophenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a sulfonamide group, among other functional groups.
Preparation Methods
The synthesis of N-(4-Fluorophenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide involves multiple steps. One common synthetic route includes the reaction of 4-fluoroaniline with 4-methylbenzenesulfonyl chloride to form an intermediate, which is then reacted with hydrazine and an indole derivative under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Fluorophenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, resulting in antibacterial effects . Additionally, the compound’s indole derivative may interact with various cellular receptors and enzymes, contributing to its potential anticancer activity.
Comparison with Similar Compounds
Similar compounds to N-(4-Fluorophenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide include:
N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide: Known for its use in herbicides and its similar fluorophenyl group.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has antibacterial activity and shares structural similarities with the fluorophenyl group.
The uniqueness of N-(4-Fluorophenyl)-4-methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide lies in its combination of functional groups, which confer a range of chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H19FN4O4S |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C23H19FN4O4S/c1-15-6-12-18(13-7-15)33(31,32)28(17-10-8-16(24)9-11-17)14-21(29)26-27-22-19-4-2-3-5-20(19)25-23(22)30/h2-13,25,30H,14H2,1H3 |
InChI Key |
HLZIARPQIWQIIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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